molecular formula C15H15NO4 B13575214 (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate

(1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate

Cat. No.: B13575214
M. Wt: 273.28 g/mol
InChI Key: LTYIBEIKASFUNU-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and a dimethylcyclobutane carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further reacted with 3,3-dimethylcyclobutane-1-carboxylic acid under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles employed .

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-isoindoline-1,3-dione derivatives, such as:

Uniqueness

What sets (1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate apart from these similar compounds is its unique combination of the dioxoisoindole moiety with the dimethylcyclobutane carboxylate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3,3-dimethylcyclobutane-1-carboxylate

InChI

InChI=1S/C15H15NO4/c1-15(2)7-9(8-15)14(19)20-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6,9H,7-8H2,1-2H3

InChI Key

LTYIBEIKASFUNU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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